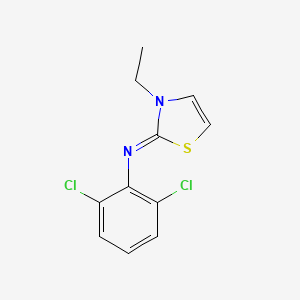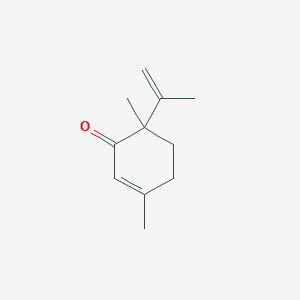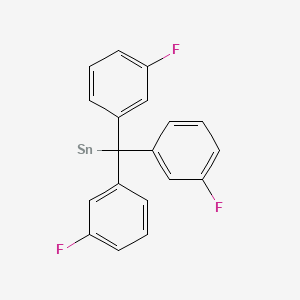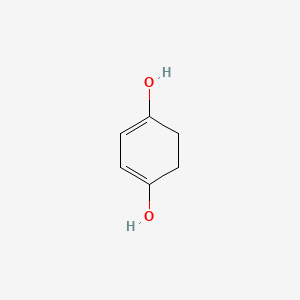
Cyclohexa-1,3-diene-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexa-1,3-diene-1,4-diol is an organic compound with the molecular formula C6H8O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclohexadiene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: Cyclohexa-1,3-diene-1,4-diol can be synthesized through various methods. One common approach involves the hydrogenation of hydroquinone over a Raney nickel catalyst in methanol at 150°C and an initial hydrogen pressure of 140 atm . Another method includes the dehydration of cyclohexane-1,4-diol using phthalic anhydride at 200°C .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The use of robust catalysts and controlled reaction conditions ensures high yield and purity of the product.
化学反応の分析
Types of Reactions: Cyclohexa-1,3-diene-1,4-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexane-1,4-dione.
Reduction: It can be reduced to cyclohexane-1,4-diol.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a nickel catalyst is commonly used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products Formed:
Oxidation: Cyclohexane-1,4-dione.
Reduction: Cyclohexane-1,4-diol.
Substitution: Cyclohexa-1,3-diene-1,4-dichloride.
科学的研究の応用
Cyclohexa-1,3-diene-1,4-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving diols.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals
作用機序
The mechanism of action of cyclohexa-1,3-diene-1,4-diol involves its interaction with various molecular targets. For instance, in oxidation reactions, the hydroxyl groups are converted to carbonyl groups through the transfer of electrons. In reduction reactions, the compound gains electrons, leading to the formation of alcohols. The specific pathways and molecular targets depend on the type of reaction and the conditions used .
類似化合物との比較
Cyclohexa-1,4-diene: Another isomer of cyclohexadiene with different reactivity and stability.
Cyclohexane-1,4-diol: A fully saturated analog with different chemical properties.
Cyclohexa-1,3-diene: A related compound with similar structural features but different functional groups
Uniqueness: Cyclohexa-1,3-diene-1,4-diol is unique due to the presence of both hydroxyl groups and conjugated double bonds in its structure. This combination imparts distinct reactivity patterns, making it valuable for various synthetic applications.
特性
CAS番号 |
63791-48-0 |
|---|---|
分子式 |
C6H8O2 |
分子量 |
112.13 g/mol |
IUPAC名 |
cyclohexa-1,3-diene-1,4-diol |
InChI |
InChI=1S/C6H8O2/c7-5-1-2-6(8)4-3-5/h1-2,7-8H,3-4H2 |
InChIキー |
FFXRFBIANQSPQB-UHFFFAOYSA-N |
正規SMILES |
C1CC(=CC=C1O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


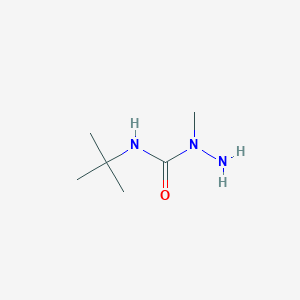
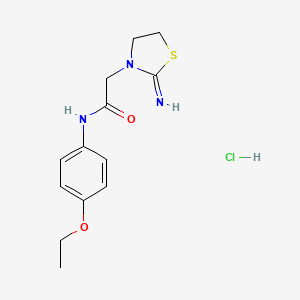
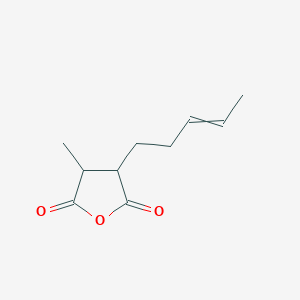

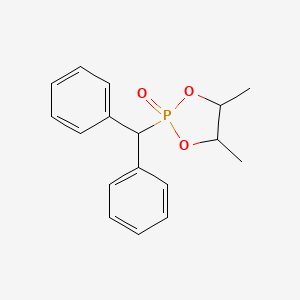
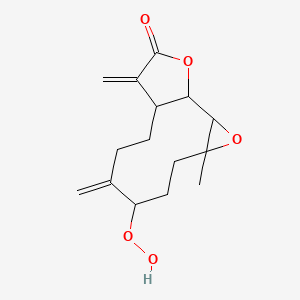
![3-[(4-Aminophenyl)trisulfanyl]-L-alanine](/img/structure/B14502956.png)
